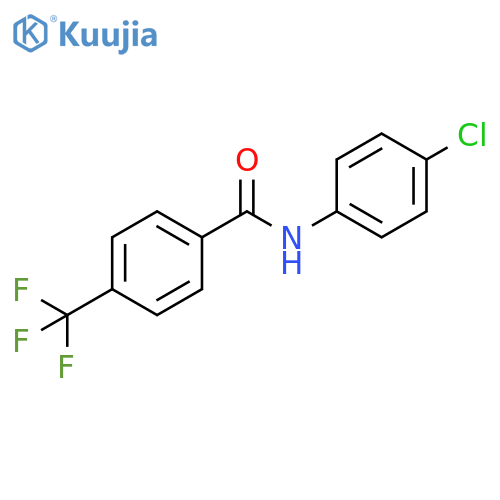

Cas no 329906-02-7 (N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%)

329906-02-7 structure

商品名:N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%

CAS番号:329906-02-7

MF:C14H9ClF3NO

メガワット:299.67557311058

MDL:MFCD02710104

CID:5155859

N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97% 化学的及び物理的性質

名前と識別子

-

- N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%

- Benzamide, N-(4-chlorophenyl)-4-(trifluoromethyl)-

-

- MDL: MFCD02710104

- インチ: 1S/C14H9ClF3NO/c15-11-5-7-12(8-6-11)19-13(20)9-1-3-10(4-2-9)14(16,17)18/h1-8H,(H,19,20)

- InChIKey: FIYRJTNBJGDRHR-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(Cl)C=C1)(=O)C1=CC=C(C(F)(F)F)C=C1

N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97% 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364825-1g |

n-(4-Chlorophenyl)-4-(trifluoromethyl)benzamide |

329906-02-7 | 90% | 1g |

¥2881.00 | 2024-05-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00875256-1g |

N-(4-Chlorophenyl)-4-(trifluoromethyl)benzamide |

329906-02-7 | 90% | 1g |

¥2401.0 | 2023-03-11 | |

| abcr | AB333664-100mg |

N-(4-Chlorophenyl)-4-(trifluoromethyl)benzamide; . |

329906-02-7 | 100mg |

€283.50 | 2024-04-15 | ||

| abcr | AB333664-100 mg |

N-(4-Chlorophenyl)-4-(trifluoromethyl)benzamide; . |

329906-02-7 | 100MG |

€283.50 | 2023-03-10 | ||

| Ambeed | A884091-1g |

N-(4-Chlorophenyl)-4-(trifluoromethyl)benzamide |

329906-02-7 | 90% | 1g |

$350.0 | 2024-04-20 |

N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97% 関連文献

-

Huaiyuan Zhang,Yingpeng Su,Ke-Hu Wang,Danfeng Huang,Jun Li,Yulai Hu Org. Biomol. Chem. 2017 15 5337

329906-02-7 (N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%) 関連製品

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:329906-02-7)N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%

清らかである:99%

はかる:1g

価格 ($):315.0